molecular formula C15H17BrN4O2S B2891356 (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320851-67-8

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2891356
CAS No.: 2320851-67-8
M. Wt: 397.29
InChI Key: SSVOLXMFICPXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic molecule featuring a sulfonamide-linked 2-bromophenyl group and a 1,2,4-triazole substituent. The 8-azabicyclo[3.2.1]octane core imports rigidity, while the sulfonyl and triazole groups contribute to its pharmacophoric properties.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)8-13(7-11)19-10-17-9-18-19/h1-4,9-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVOLXMFICPXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by selective functionalization to introduce the azabicyclo[3.2.1]octane structure.

    Introduction of the Triazole Group:

    Attachment of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be attached through a sulfonylation reaction, using a suitable sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder and Huisgen cycloaddition reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Azides, thiols.

Scientific Research Applications

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole group can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane scaffold, focusing on substituent variations and their inferred effects.

Sulfonyl Group Modifications

Compound Name Substituent on Sulfonyl Group Key Features
(1R,5S)-8-((2-Bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenyl Bromine’s electron-withdrawing nature enhances sulfonamide stability and may influence receptor binding via halogen bonding .
(1R,5S)-8-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 2,3-Dihydrobenzofuran-5-yl The fused oxygen-containing ring introduces rigidity and altered electronic properties, potentially improving metabolic stability.
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane 2-(Trifluoromethoxy)phenyl The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, possibly affecting blood-brain barrier penetration.

Key Insight : Bromine in the target compound may confer stronger halogen bonding compared to oxygen or fluorine-containing analogs, which could enhance target affinity but reduce solubility .

Heterocyclic Ring Variations

Compound Name Heterocyclic Substituent Key Features
This compound 1H-1,2,4-Triazol-1-yl The triazole ring provides two nitrogen atoms for hydrogen bonding, favoring interactions with polar residues in binding pockets.
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl Bulky isopropyl and methyl groups may sterically hinder binding but improve metabolic resistance.
8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,3-Triazol-1-yl The 1,2,3-triazole’s linear geometry and benzothiophene’s sulfur atom could alter π-stacking and redox properties.

Key Insight : The 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and steric accessibility compared to bulkier or sulfur-containing analogs .

Core Structure and Additional Substituents

Compound Name Additional Features Key Features
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone at position 3 The ketone introduces polarity, potentially improving solubility but reducing membrane permeability.
Methyl (1S,2S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Benzoyloxy and methyl ester groups These groups increase hydrophobicity and may serve as prodrug moieties for esterase activation.
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate Ester-linked hydroxy-phenylpropanoate The ester linkage and hydroxyl group suggest potential for hydrolytic activation or sustained release.

Key Insight : The absence of ester or ketone groups in the target compound may reduce off-target interactions compared to these analogs .

Data Table: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₉BrN₄O₂S 437.3 2-Bromophenylsulfonyl, 1,2,4-triazolyl
(1R,5S)-8-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₉H₂₁N₃O₃S 379.5 Dihydrobenzofuransulfonyl, pyrazolyl
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane C₁₇H₁₈F₃NO₃S 373.4 Trifluoromethoxyphenylsulfonyl, cyclopropylidene

Biological Activity

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential biological activity. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of bicyclic amines with sulfonyl chlorides and triazole derivatives. The synthesis typically yields high purity and can be optimized for specific substituent configurations to enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown effectiveness against various fungi and bacteria due to their ability to disrupt cell wall synthesis or inhibit key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
CL-55Salmonella spp.10 mg/kg (in vivo)
6aCandida albicans0.0313 µg/mL

The biological activity is primarily attributed to the compound's interaction with cellular targets:

  • Inhibition of Type III Secretion Systems (T3SS) : The T3SS is crucial for the virulence of many pathogenic bacteria. Compounds like CL-55 have demonstrated the ability to inhibit T3SS, thereby reducing bacterial pathogenicity without affecting growth in vitro .
  • Fungal Cell Membrane Disruption : Studies suggest that triazole derivatives induce necrosis-like programmed cell death in fungal cells by damaging their membranes and causing mitochondrial dysfunction .

Study on Antifungal Activity

A study evaluating the antifungal properties of similar triazole compounds revealed that they significantly reduced the pathogenicity of Candida albicans in a Galleria mellonella infection model. The treatment not only decreased fungal viability but also impaired biofilm formation and adhesion to host tissues .

Screening for T3SS Inhibitors

Research conducted on a series of compounds targeting T3SS demonstrated that this compound could serve as a lead compound for developing novel antibacterial agents aimed at virulence factors rather than growth inhibition .

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

ParameterMethodExample DataReference
StereochemistryX-ray diffractionCCDC entry with R-factor < 0.05
PurityHPLC-MS (C18, 0.1% TFA gradient)Retention time: 8.2 min; [M+H]+: 465
SolubilityShake-flask (pH 7.4 PBS)12 µg/mL at 25°C

Q. Table 2. Biological Assay Design Considerations

TargetAssay TypeKey Variables to Control
Kinase InhibitionADP-Glo™ Kinase AssayATP concentration (1–10 µM)
CYP450 InteractionFluorescence-based screeningNADPH regeneration system
Plasma StabilityLC-MS/MS in rat plasmaIncubation time (0–120 min)

Critical Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance (CYP3A4/2D6 metabolism). Use human liver microsomes + LC-QTOF-MS for metabolite profiling .
  • Toxicity Profiling : Assess off-target effects via high-content screening (HCS) in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.